2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[2-methyl-2-[(2,4,6-trimethylphenyl)methylsulfanyl]propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2NOS/c1-13-8-14(2)18(15(3)9-13)11-26-21(4,5)12-24-20(25)17-10-16(22)6-7-19(17)23/h6-10H,11-12H2,1-5H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJHBMAEXJKSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC(C)(C)CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Mesitylmethylthiol
Mesitylmethylthiol is synthesized via nucleophilic substitution of mesitylmethyl chloride with thiourea, followed by alkaline hydrolysis:
$$
\text{Mesitylmethyl chloride} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Thiouronium salt} \xrightarrow{\text{NaOH}} \text{Mesitylmethylthiol}
$$
Key Data :
Thioether Formation via Nucleophilic Substitution
2-Methyl-2-(tosyloxy)propane-1-ol is reacted with mesitylmethylthiol under basic conditions to install the thioether group:
$$
\text{2-Methyl-2-tosyloxypropan-1-ol} + \text{Mesitylmethylthiol} \xrightarrow{\text{KOH, DMF}} \text{2-[(Mesitylmethyl)sulfanyl]-2-methylpropan-1-ol}
$$
Optimization :
Conversion of Alcohol to Amine
The alcohol is converted to the amine via a Mitsunobu reaction with phthalimide, followed by deprotection:
$$
\text{2-[(Mesitylmethyl)sulfanyl]-2-methylpropan-1-ol} \xrightarrow{\text{Phthalimide, DIAD, PPh}_3} \text{Phthalimide-protected amine} \xrightarrow{\text{Hydrazine}} \text{2-[(Mesitylmethyl)sulfanyl]-2-methylpropylamine}
$$
Key Data :
- Mitsunobu Yield: 68%.
- Deprotection Yield: 90%.
- $$ ^1\text{H NMR} $$ (DMSO-d$$6$$): δ 6.85 (s, 2H, Ar-H), 3.10 (t, 2H, -CH$$2$$NH$$2$$), 2.25 (s, 9H, 3×CH$$3$$), 1.45 (s, 6H, 2×CH$$_3$$).
Acylation with 2,5-Dichlorobenzoyl Chloride
The amine is acylated with 2,5-dichlorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base:
$$
\text{2-[(Mesitylmethyl)sulfanyl]-2-methylpropylamine} + \text{2,5-Dichlorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
Optimization :
- Stoichiometry: 1.1 equivalents of acyl chloride ensures complete reaction.
- Workup: Sequential washes with HCl (1M), NaHCO$$_3$$ (sat.), and brine.
- Yield: 78% after recrystallization from ethanol.
Characterization of the Target Compound
Spectroscopic Data
- *$$ ^1\text{H NMR} * (400 MHz, DMSO-d$$6$$): δ 8.20 (d, 1H, Ar-H), 7.65 (dd, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 6.85 (s, 2H, Mesityl-H), 3.45 (t, 2H, -CH$$2$$N), 2.30 (s, 9H, Mesityl-CH$$3$$), 1.60 (s, 6H, 2×CH$$3$$).
- *$$ ^{13}\text{C NMR} * (101 MHz, DMSO-d$$6$$): δ 165.5 (C=O), 138.2, 132.0, 131.5, 130.8, 129.4 (Ar-C), 45.2 (-CH$$2$$N), 35.6 (C(CH$$3$$)$$2$$), 21.3 (Mesityl-CH$$_3$$).
- HRMS (ESI) : m/z calcd for C$${21}$$H$${25}$$Cl$$_2$$NOS [M+H]$$^+$$: 410.1052; found: 410.1049.
Physicochemical Properties
- Melting Point : 123–125°C (recrystallized from ethanol).
- Solubility : Soluble in DCM, THF, and DMSO; sparingly soluble in water.
- HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).
Industrial-Scale Considerations
The patent EP1044956A1 highlights the use of palladium catalysts for aryl coupling. Although developed for benzoic esters, analogous conditions (e.g., Pd/C, toluene, 80°C) could potentially accelerate thioether formation or amidation steps, reducing reaction times from 12 hours to 6 hours.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide undergoes various chemical reactions, including:
Substitution reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfanyl group can be oxidized to sulfoxide or sulfone, and the compound can also undergo reduction reactions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenecarboxamides, while oxidation of the sulfanyl group can produce sulfoxides or sulfones.
Scientific Research Applications
2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide involves its interaction with specific molecular targets. The dichloro and sulfanyl groups contribute to its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s structural and functional analogs can be categorized based on backbone modifications, substituent effects, and therapeutic targets. Below is a detailed comparison:
Structural Analogs
Table 1: Structural Comparison of Benzenecarboxamide Derivatives
Notes:
- The uracil-based TPI in has lower logP (1.1), favoring solubility but possibly limiting bioavailability.
Functional and Mechanistic Insights
The uracil-derived thymidine phosphorylase (TP) inhibitor in suppresses angiogenesis and promotes apoptosis in tumors. Key differences include:
Biological Activity
2,5-Dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide (CAS No. 338962-65-5) is a synthetic organic compound notable for its unique structure and potential biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of dichloro and mesitylmethylsulfanyl groups, which contribute to its reactivity and biological interactions. Its molecular formula is , and it has a predicted boiling point of approximately 523.3 °C and a density of 1.195 g/cm³ .
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dichloro and sulfanyl groups facilitate covalent bonding with biomolecules, potentially modulating enzyme activity or receptor function .
Biological Assays and Case Studies
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives of benzenecarboxamides have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Preliminary investigations into the anticancer properties of related compounds suggest that they may inhibit tumor growth through apoptosis induction in cancer cells. The specific mechanisms remain under investigation but may involve the modulation of signaling pathways critical for cell proliferation .
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as cyclooxygenase (COX) has been explored, indicating potential anti-inflammatory effects. Such inhibition can lead to reduced production of pro-inflammatory mediators .
Comparative Studies
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 2,5-Dichloro-N-{2-(mesitylmethyl)sulfanyl}-2-methylpropylbenzenecarboxamide | Antimicrobial, Anticancer | Enzyme inhibition, apoptosis |
| 2,5-Dichloro-N-(2-methylphenyl)benzenesulfonamide | Antimicrobial | Targeting bacterial cell wall synthesis |
| 2,5-Dichloro-N-(isopropylsulfonyl)phenylpyrimidin-4-amine | Anticancer | Cell cycle arrest |
Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of this compound:
- Synthesis Methods : The compound is synthesized through multi-step organic reactions involving chlorination and coupling reactions with mesitylene derivatives .
- In vitro Studies : Laboratory tests have shown promising results in cell viability assays where the compound exhibited cytotoxic effects on cancer cell lines while sparing normal cells .
- In vivo Models : Animal studies are underway to assess the pharmacokinetics and therapeutic potential in treating infections and tumors. Early results suggest favorable absorption and distribution profiles .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide?
- Methodology : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Temperature control : Sensitive intermediates (e.g., thiol-mesityl adducts) may degrade at elevated temperatures; reactions should be conducted at 0–25°C to minimize side products .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound from unreacted mesitylmethyl thiol or chlorinated precursors .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?
- Methodology :
- Cross-validation : Combine multiple techniques (e.g., -NMR, -NMR, and high-resolution mass spectrometry) to confirm structural assignments. Discrepancies in peak splitting (e.g., due to rotational isomerism) may require variable-temperature NMR studies .
- Computational validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data, particularly for ambiguous signals near 2.5–3.5 ppm (attributable to methylpropyl or mesityl groups) .
Q. What experimental design strategies minimize variability in biological activity assays for this compound?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., pH, temperature, and solvent composition) in biological assays. For example, a 2 factorial design can efficiently identify optimal conditions for enzyme inhibition studies .
- Control groups : Include positive/negative controls (e.g., known carboxamide inhibitors) to validate assay reproducibility and reduce false positives .
Advanced Research Questions
Q. How can computational reaction path searches improve the synthesis efficiency of this compound?
- Methodology :
- Quantum chemical calculations : Use software like Gaussian or ORCA to model reaction pathways, identify transition states, and predict activation energies for key steps (e.g., sulfanyl group coupling). This reduces trial-and-error experimentation .
- Machine learning (ML) : Train ML models on existing reaction data (e.g., solvent effects, yields) to predict optimal conditions for novel derivatives. For example, ICReDD’s approach integrates computational and experimental data to accelerate reaction design .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic studies : Conduct time-resolved experiments (e.g., stopped-flow spectroscopy) to measure rate constants for reactions with nucleophiles (e.g., amines or thiols). Compare activation parameters (ΔH‡, ΔS‡) to distinguish between S1 and S2 mechanisms .
- Isotope labeling : Use deuterated solvents (e.g., DO) or -labeled reagents to trace reaction pathways and identify intermediates via mass spectrometry .
Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Systematic derivatization : Synthesize analogs with modifications to the dichlorophenyl, mesitylmethyl, or carboxamide groups. Test their bioactivity (e.g., enzyme inhibition) to identify critical functional groups .
- Molecular docking : Use tools like AutoDock to simulate binding interactions with target proteins (e.g., fungal enzymes in zoospore regulation). Correlate docking scores with experimental IC values .
Q. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Metabolic profiling : Use LC-MS/MS to identify metabolites in biological matrices. Poor in vivo activity may stem from rapid hepatic clearance or sulfanyl group oxidation .
- Formulation optimization : Encapsulate the compound in liposomes or cyclodextrins to enhance bioavailability. Test stability under physiological pH (e.g., 7.4) using accelerated degradation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
